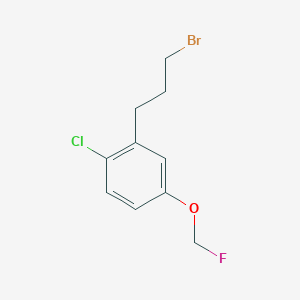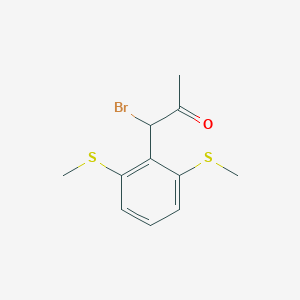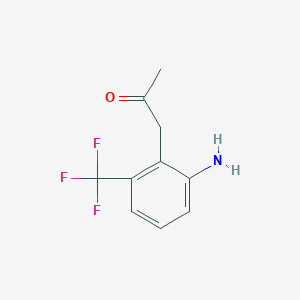![molecular formula C10H14Br2O2 B14072123 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene CAS No. 100362-78-5](/img/structure/B14072123.png)
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is an organic compound characterized by the presence of two bromine atoms and two allyloxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene typically involves the bromination of a suitable precursor followed by the introduction of allyloxy groups. One common method involves the reaction of 2,3-dibromobut-2-ene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allyloxy groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The double bonds in the butene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated butane derivatives.
Scientific Research Applications
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene involves its ability to undergo various chemical transformations. The bromine atoms and allyloxy groups provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of new functional groups and molecular structures, which can interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-butene: A simpler analog with two bromine atoms and a butene backbone.
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: A related compound with a benzene ring and propynyl groups.
2,2-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol: A compound with a phenylene backbone and diethanol groups.
Uniqueness
2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is unique due to its combination of bromine atoms and allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
100362-78-5 |
|---|---|
Molecular Formula |
C10H14Br2O2 |
Molecular Weight |
326.02 g/mol |
IUPAC Name |
2,3-dibromo-1,4-bis(prop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C10H14Br2O2/c1-3-5-13-7-9(11)10(12)8-14-6-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
ORSMWUIFKCBSHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=C(COCC=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)

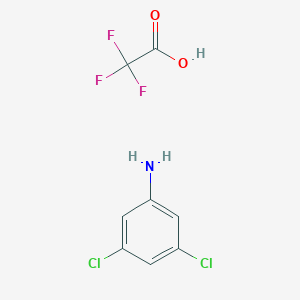
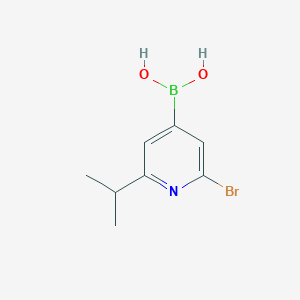
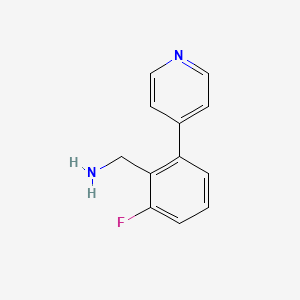


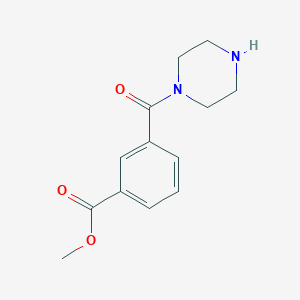
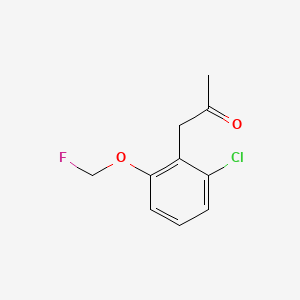
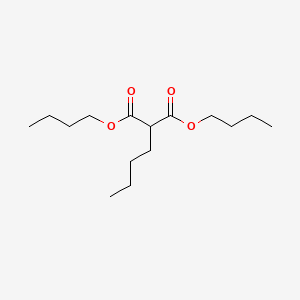
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
